AdoMet

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

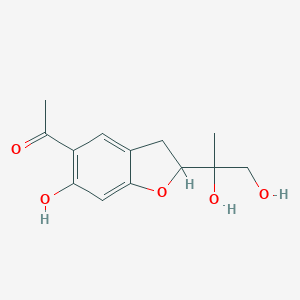

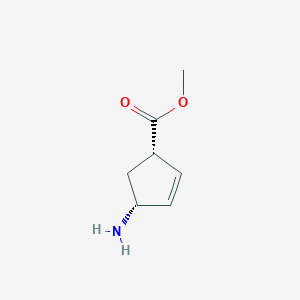

AdoMet (S-adenosylmethionine) is a naturally occurring compound that plays a crucial role in various biochemical reactions in living organisms. AdoMet is synthesized from methionine and ATP (adenosine triphosphate) in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT). AdoMet is involved in the transfer of methyl groups to various substrates, including DNA, RNA, and proteins, which is essential for the regulation of gene expression and other cellular processes.

Aplicaciones Científicas De Investigación

1. Biocatalytic and Therapeutic Applications

AdoMet (S-Adenosyl-l-methionine) is pivotal in biology and has a growing range of biocatalytic and therapeutic applications. Technologies for synthesizing and utilizing AdoMet analogs have advanced, leading to developments in epigenetics, proteomics, and natural product diversification. These include improved syntheses of AdoMet analogs, unique isosteres with enhanced stability, and varied applications in biology and medicine (Huber et al., 2016).

2. Role in Liver Disease

AdoMet has shown potential in the treatment of liver diseases. It plays a crucial role as a methyl donor in cellular processes, influencing the synthesis of glutathione and the methylation of various molecules. Although clinical trials have not definitively established its utility in specific liver diseases, ongoing research indicates its potential in improving outcomes in liver conditions (Anstee & Day, 2012).

3. Molecular Biology Applications

AdoMet is essential in various enzyme-catalyzed reactions. Beyond providing methyl groups in biological methylations, it's involved in the biosynthesis of polyamines, metal ion chelating compounds, and the plant hormone ethylene. It is also a source of catalytic radicals in radical AdoMet enzymes, highlighting its diverse roles in plant metabolism (Roje, 2006).

4. Anticancer Properties

AdoMet has demonstrated antiproliferative effects in various cancer cell types, including breast cancer and osteosarcoma. It influences key cellular pathways like ERK1/2 and STAT3 and can induce apoptosis in cancer cells. This makes AdoMet a potential compound for cancer therapy, highlighting its role in modulating cell growth and survival (Ilisso et al., 2016).

5. DNA Methylation and Demethylation

AdoMet plays a significant role in DNA methylation, a key process in genomic regulation and expression. It acts as a methyl donor in numerous methylation reactions, affecting gene activity and cellular differentiation. Additionally, AdoMet inhibits active demethylation, suggesting a complex role in DNA methylation dynamics (Detich et al., 2003).

Propiedades

Número CAS |

139517-02-5 |

|---|---|

Nombre del producto |

AdoMet |

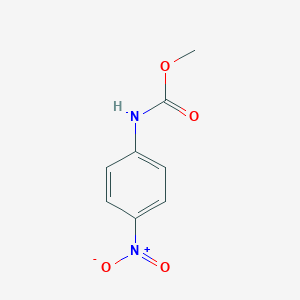

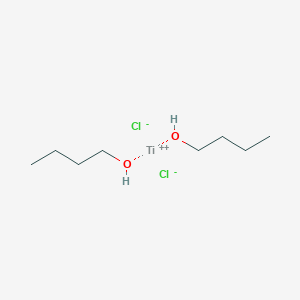

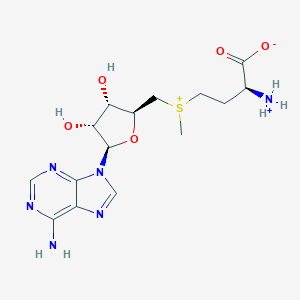

Fórmula molecular |

C15H23N6O5S+ |

Peso molecular |

399.4 g/mol |

Nombre IUPAC |

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1 |

Clave InChI |

MEFKEPWMEQBLKI-AIRLBKTGSA-O |

SMILES isomérico |

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES |

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canónico |

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Punto de ebullición |

78°C |

Otros números CAS |

29908-03-0 485-80-3 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Sinónimos |

Ademetionine AdoMet FO 1561 FO-1561 FO1561 Gumbaral S Adenosyl L Methionine S Adenosylmethionine S Adenosylmethionine Sulfate Tosylate S Amet S-Adenosyl-L-Methionine S-Adenosylmethionine S-Adenosylmethionine Sulfate Tosylate SAM-e Samy |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.